molecular formula C20H21F3N2O3 B2638828 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2310122-73-5

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2638828
CAS No.: 2310122-73-5
M. Wt: 394.394
InChI Key: NUUVBRHHLNTDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the methoxybenzoyl group and the trifluoromethylpyridine moiety. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can modulate the compound’s lipophilicity and binding affinity . These interactions can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the methoxybenzoyl and trifluoromethylpyridine groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-27-16-5-2-4-15(12-16)19(26)25-10-8-14(9-11-25)13-28-18-7-3-6-17(24-18)20(21,22)23/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUVBRHHLNTDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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